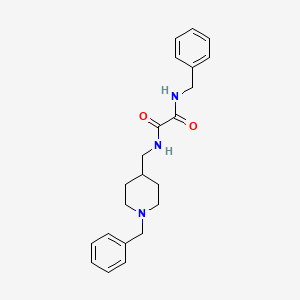

N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O2 and its molecular weight is 365.477. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Orexin Receptor Antagonism : Studies have explored compounds structurally similar to N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide for their role in modulating feeding, arousal, stress, and drug abuse through orexin receptor antagonism. For instance, research has demonstrated that selective antagonism at the Orexin-1 receptor could represent a new pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Benzylation of Alcohols : The process of benzylation of alcohols using bench-stable pyridinium salts is another area where similar compounds have been utilized. This involves the conversion of alcohols into benzyl ethers, demonstrating the chemical versatility and application in organic synthesis (Poon & Dudley, 2006).

Antimicrotubule Agents : Some derivatives have been synthesized for their potential as antimicrotubule agents in cancer therapy. For example, certain compounds have shown inhibitory effects on cancer cell growth, indicating their potential in developing cancer treatments (Stefely et al., 2010).

Electrochemical Properties in Electrosynthesis : In the field of electrosynthesis, related N-oxyl compounds have been explored for their electrochemical properties and applications as catalysts in the selective oxidation of organic molecules (Nutting et al., 2018).

Coordination Polymers and Material Science : The synthesis and study of coordination polymers using bis-pyridyl-bis-amide and angular dicarboxylate ligands highlight the use of similar compounds in material science (Lakshmanan et al., 2022).

Synthesis of Vitamin E Analogues : Research in synthesizing novel selenium-containing vitamin E analogues has used similar methodologies, showcasing the compound's utility in medicinal chemistry (Al-Maharik et al., 2001).

Neuroprotection in Alzheimer's Disease : The compound ASS234, structurally related to this compound, has been identified as a potential treatment for Alzheimer's disease. It acts as an inhibitor of human acetylcholinesterase/butyrylcholinesterase and monoamine oxidase A/B, and exhibits antioxidant properties (Ramos et al., 2016).

Mécanisme D'action

Target of Action

The primary target of N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

This compound interacts with the CCR5 receptor, acting as an antagonist . The compound contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction inhibits the normal function of the receptor, preventing HIV-1 entry into cells .

Biochemical Pathways

The antagonistic action of this compound on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the interaction between the virus and the host cell, thereby inhibiting the entry of HIV-1 .

Pharmacokinetics

The compound’s predicted density is 1199±006 g/cm3 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the inhibition of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the virus from entering the host cell, potentially slowing the progression of HIV-1 infection .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds can interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Related compounds have been shown to inhibit acetylcholinesterase activity, which could influence cell function .

Molecular Mechanism

Similar compounds have been shown to inhibit acetylcholinesterase, suggesting that this compound may also interact with this enzyme .

Metabolic Pathways

It is known that metabolic pathways are complex networks of biochemical reactions that are regulated by enzymes .

Subcellular Localization

Subcellular localization refers to the specific location of a molecule or complex within a cell

Propriétés

IUPAC Name |

N'-benzyl-N-[(1-benzylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c26-21(23-15-18-7-3-1-4-8-18)22(27)24-16-19-11-13-25(14-12-19)17-20-9-5-2-6-10-20/h1-10,19H,11-17H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBYPCQKCXMBJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea](/img/structure/B2430174.png)

![2-hexyl-4-[4-(2-hexyl-5-methyl-3-oxo-1H-pyrazole-4-carbonyl)benzoyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B2430179.png)

![[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2430184.png)

![methyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2430185.png)

![N-(3,5-dimethoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B2430186.png)

![(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2430190.png)

![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/no-structure.png)

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2430195.png)